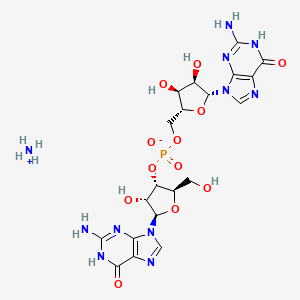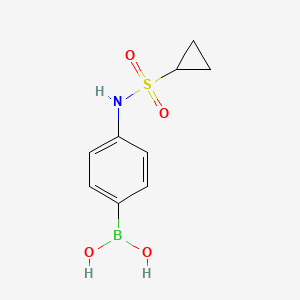
4-(Cyclopropanesulfonamido)phenylboronic acid
Übersicht
Beschreibung
4-(Cyclopropanesulfonamido)phenylboronic acid is a boronic acid derivative with the molecular formula C9H12BNO4S and a molecular weight of 241.07 . It is used in organic synthesis and catalysis, serving as an important building block for the preparation of biologically active compounds, such as proteasome inhibitors .
Wissenschaftliche Forschungsanwendungen
Fluorescence Imaging and Tumor Therapy
- Application Summary: Phenylboronic acid (PBA)-based functional chemical materials have been widely used in imaging and tumor therapy . PBA improves cancer cell imaging and tumor treatment by binding to glycans on the surface of cancer cells .
- Methods of Application: PBA is combined with functional materials to enhance cellular uptake and is used for active targeting of cancer cells and tumors . For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy were discussed .
- Results or Outcomes: The use of PBA-based functional chemical materials has shown promise in cancer diagnosis and treatment .
Wound Healing
- Application Summary: Self-healing hydrogels incorporating phenylboronic acid-modified hyaluronic acid (HA-PBA) have been used in wound healing . These hydrogels form a type of dynamic covalent bond known as a boronic ester bond .
- Methods of Application: The hydrogels are applied to the wound site, where they can autonomously restore their original functionalities and repair structural damage .
- Results or Outcomes: The use of these self-healing hydrogels has shown promise in tissue regeneration, especially wound healing .
Drug Delivery
- Application Summary: Phenylboronic acid (PBA) has been chemically modified to magnetic materials to get a PBA-functionalized drug loading system, which achieved the controlled release of the drug and tumor targeting in the pH-tumor-specific microenvironment .
- Methods of Application: The drug is loaded into the PBA-functionalized system, which is then targeted to the tumor site. The drug is released in a controlled manner in response to the specific pH of the tumor microenvironment .
- Results or Outcomes: This method has shown promise in enhancing the specificity and efficacy of drug delivery to tumors .
Sensing Applications
- Application Summary: Boronic acids, including phenylboronic acid, have been utilized in various sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
- Methods of Application: Boronic acids are incorporated into sensors, where they interact with specific analytes (such as diols or anions) to produce a detectable signal .
- Results or Outcomes: Boronic acid-based sensors have shown promise in the detection and quantification of various analytes .
Enrichment of cis-diol Containing Molecules
- Application Summary: Phenylboronic acid (PBA)-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules . These polymers display ultrahigh selectivity to the cis-diol containing molecules .
- Methods of Application: The PBA-functionalized polymers are synthesized in DMSO by one-pot polymerization approach . These polymers are then used to selectively bind and enrich cis-diol containing molecules .
- Results or Outcomes: The PBA-functionalized polymers showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
Oral Delivery Systems
- Application Summary: 4-Formylphenylboronic acid (4-FPBA) has been used to create oral delivery systems for proteinaceous drugs . 4-FPBA has been reported to inhibit enzymes present in the GIT .
- Methods of Application: 4-FPBA is conjugated to chitosan (CS) to create a delivery system for oral administration of proteinaceous drugs .
- Results or Outcomes: The use of 4-FPBA in oral delivery systems has shown promise in improving the delivery of proteinaceous drugs .
Safety And Hazards
The safety data sheet for 4-(Cyclopropanesulfonamido)phenylboronic acid indicates that it is harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . In case of contact, immediate measures such as washing with plenty of water and seeking medical attention are advised .
Eigenschaften
IUPAC Name |
[4-(cyclopropylsulfonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)7-1-3-8(4-2-7)11-16(14,15)9-5-6-9/h1-4,9,11-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFOEMWOTGVANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674491 | |
| Record name | {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropanesulfonamido)phenylboronic acid | |
CAS RN |
1072945-68-6 | |
| Record name | B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



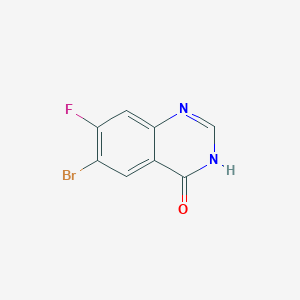
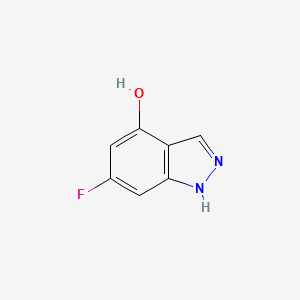
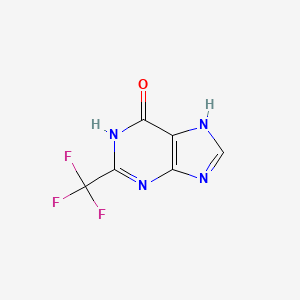
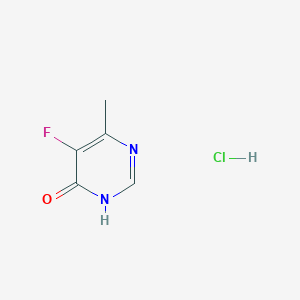
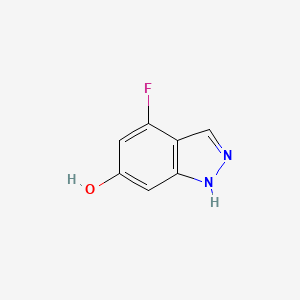
![7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1451158.png)
![2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1451159.png)
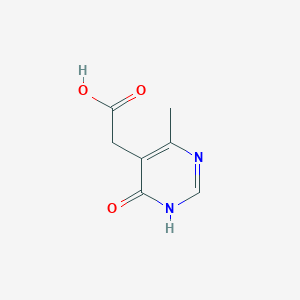
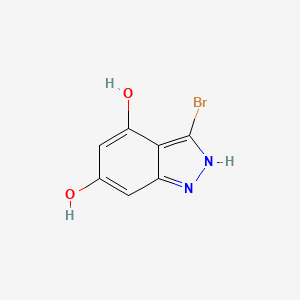
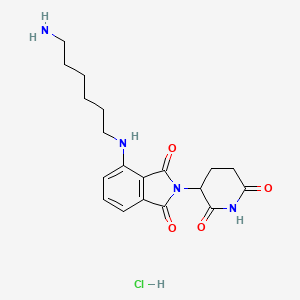
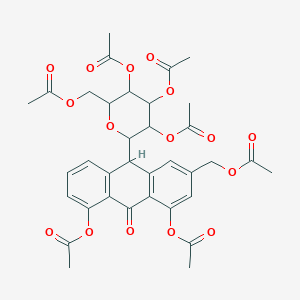
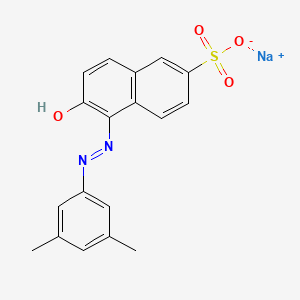
![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)
